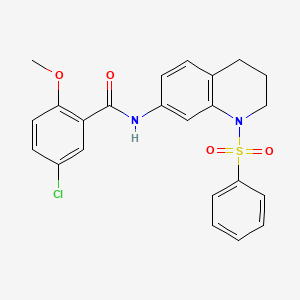

5-氯-2-甲氧基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic compound . It is reported as an intermediate in the synthesis of glyburide .

Molecular Structure Analysis

The molecular formula of this compound is C16H16ClNO2 . The molecular weight is 289.76 .

Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 439.0±45.0 °C and a predicted density of 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound is solid in form .

科学研究应用

新型合成技术

研究表明,与“5-氯-2-甲氧基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)苯甲酰胺”结构相关的化合物存在创新的合成方法。例如,一种通过分子内环化利用普梅勒反应从甲氧基苯胺开始的新型 1,2,3,4-四氢喹啉合成方法,为四氢喹啉合成提供了一种有效的方法 (J. Toda, M. Sakagami, T. Sano, 1999)。

抗癌应用

与所讨论化合物结构相关的衍生物的合成和生物学评估显示出对各种人类癌细胞系有效的细胞毒活性。表现出显着细胞毒活性的化合物诱导细胞凋亡和细胞周期停滞,表明其作为抗癌剂的潜力 (P. Ravichandiran 等人,2019)。

利尿剂和抗高血压药

对喹唑啉衍生物的研究表明,它们具有显着的利尿和抗高血压活性,为这些领域的新的治疗剂的开发提供了有希望的途径 (M. Rahman 等人,2014)。

血清素受体激动剂

与感兴趣的化合物类似的苯甲酰胺衍生物已被合成,并评估了它们对胃肠道运动的影响,作为选择性血清素 4 受体激动剂。这突出了它们作为胃肠道疾病促动力剂的潜力 (S. Sonda 等人,2004)。

抗氧化剂和酶抑制剂

N-取代的 (5-氯-2-甲氧基苯基)苯磺酰胺对乙酰胆碱酯酶表现出显着的活性,表明在治疗与氧化应激和酶功能障碍相关的疾病方面有应用 (A. Fatima 等人,2013)。

磷酸二酯酶抑制剂

为肺部疾病设计的磷酸二酯酶 4 (PDE4) 抑制剂,展示了结构相关化合物在治疗哮喘和慢性阻塞性呼吸道疾病中的治疗潜力 (G. Villetti 等人,2015)。

安全和危害

作用机制

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .

Mode of Action

This leads to cell depolarization and an influx of calcium ions, triggering insulin release .

Biochemical Pathways

The compound likely affects the insulin signaling pathway , given its association with glyburide. By promoting insulin release, it can enhance the uptake of glucose by cells, reduce gluconeogenesis in the liver, and modulate lipid metabolism .

Pharmacokinetics

It is excreted in the bile and urine .

Result of Action

If it shares a similar mechanism with glyburide, it might promote insulin release, leading to decreased blood glucose levels .

生化分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-17(24)14-20(22)23(27)25-18-11-9-16-6-5-13-26(21(16)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXPUHVTMCDEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride](/img/structure/B2362016.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)

![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)